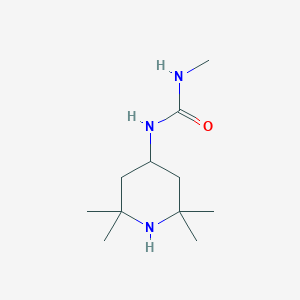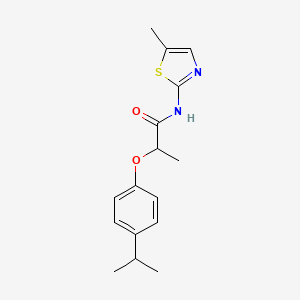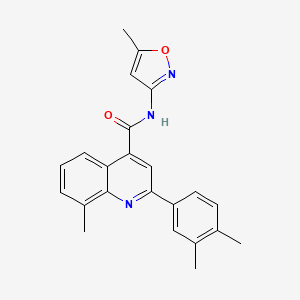
N-methyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
Overview
Description
N-methyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.184112366 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aryl Migration within Lithiated Urea Derivatives
Research has explored the conversion of 2-aryltetrahydropyridines into N'-aryl urea derivatives and investigated the migration of the N'-aryl substituent within tetrahydropyridine rings. This process leads to the formation of a range of polysubstituted piperidine derivatives through intramolecular nucleophilic attack, demonstrating a method for synthesizing complex piperidine structures from simpler precursors (Tait, Butterworth, & Clayden, 2015).
Functionalization of Metallo-Supramolecular Macrocycles
A study on di-(m-pyridyl)-urea ligands showcased how methyl substitution on pyridine rings can control the positioning of pyridine nitrogen atoms relative to the urea carbonyl group. These ligands were utilized to assemble metallo-supramolecular macrocycles, highlighting the role of urea derivatives in creating structures with potential applications in materials science and catalysis (Troff et al., 2012).
Structural and Vibrational Analysis of Piperidine Derivatives
The molecular structure, vibrational wavenumbers, electronic properties, and NMR analyses of 3-methyl-2,6-diphenylpiperidin-4-one (MDPO) were investigated, providing insights into the stability, charge delocalization, and reactive sites of such compounds. This research highlights the significance of urea derivatives in understanding molecular properties relevant to materials science (Velraj, Soundharam, & Sridevi, 2014).
Microbial Degradation of Slow-Release Fertilizers
Methyleneureas, including urea derivatives, have been studied for their application as slow-release nitrogen fertilizers. The microbial breakdown of these compounds into ammonia, urea, and carbon dioxide was examined, revealing the potential of urea derivatives in agriculture and bioremediation processes (Jahns & Kaltwasser, 2000).
Corrosion Inhibition for Mild Steel
Research into bis-piperidiniummethyl-urea and mono-piperidiniummethyl-urea has shown their effectiveness as volatile corrosion inhibitors (VCIs) for mild steel. The studies provide a comparison of their corrosion inhibition properties and explore the adsorption mechanism on steel surfaces, indicating the applicability of urea derivatives in corrosion protection (Zhang et al., 2006).
Properties
IUPAC Name |
1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-10(2)6-8(13-9(15)12-5)7-11(3,4)14-10/h8,14H,6-7H2,1-5H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSDVFLUNYTZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4611081.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4611092.png)
![4-(5-bromo-2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4611094.png)

![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4611107.png)

![N-cyclohexyl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4611124.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4611128.png)
![1-(4-bromophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4611139.png)
![N-[4-(butylthio)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4611143.png)
![N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4611146.png)


